molecular formula C18H13FN2O2S B2458493 3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-01-9

3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2458493
CAS RN: 868377-01-9
M. Wt: 340.37
InChI Key: XDBOJVJMSADXOD-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as FMB, and it has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

FMB exerts its anti-cancer effects through the inhibition of HDAC6, which leads to the accumulation of acetylated tubulin and the disruption of microtubule dynamics. This ultimately results in the induction of apoptosis in cancer cells. FMB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
FMB has been shown to have a high degree of selectivity towards HDAC6, which minimizes off-target effects. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. FMB has been shown to have low toxicity in preclinical studies, which is a promising sign for its potential use in clinical settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMB is its high degree of selectivity towards HDAC6, which makes it a promising candidate for the development of anti-cancer drugs with minimal off-target effects. However, one limitation of FMB is its relatively low yield of synthesis, which can make it challenging to produce large quantities of the compound for preclinical and clinical studies.

Future Directions

There are several potential future directions for the research on FMB. One direction is the development of FMB-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the investigation of FMB's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to investigate the safety and efficacy of FMB in clinical settings.

Synthesis Methods

The synthesis of FMB involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole-2-amine with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of FMB. The yield of the reaction is typically around 60-70%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

FMB has been extensively studied for its potential applications in medicinal chemistry. In particular, it has shown promising results as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. FMB has been shown to be a selective inhibitor of HDAC6, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

3-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBOJVJMSADXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.